molecular formula C10H8F3N3 B13071977 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine

Cat. No.: B13071977
M. Wt: 227.19 g/mol
InChI Key: ZUQVPSIWVWQJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine is a compound that features an imidazole ring and a trifluoromethyl group attached to a phenylamine structure. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine (TEA) for substitution reactions and specific solvents like ethanol for other reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability . Molecular pathways involved may include inhibition of specific kinases or other enzymes critical to disease progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7(8(14)5-6)9-15-3-4-16-9/h1-5H,14H2,(H,15,16)

InChI Key

ZUQVPSIWVWQJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C2=NC=CN2

Origin of Product

United States

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